1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Aminoethyl N,n Dimethylpyrrolidin 3 Amine
Strategies for Pyrrolidine (B122466) Ring System Construction Relevant to the Compound
The pyrrolidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. frontiersin.org For the synthesis of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, the key challenge is the creation of a pyrrolidine ring substituted at the 3-position with an amino group or a precursor.
Common strategies for constructing the substituted pyrrolidine core include:
Cyclization of Acyclic Precursors: This is a widely used approach where a linear molecule containing the necessary atoms is induced to form the five-membered ring. mdpi.com Intramolecular cyclization of functionalized acyclic compounds, such as amino alcohols or haloamines, is a common method. For a 3-amino-substituted pyrrolidine, a typical precursor might be a 1,4-dihaloamine or a related derivative where one of the functional groups allows for the introduction of the 3-amino moiety.
Synthesis from Other Cyclic Precursors: The pyrrolidine ring can be synthesized through the modification of other existing ring systems. This can involve ring-expansion of aziridines or ring-contraction of piperidines or pyridines. nih.gov For instance, a suitably substituted piperidine (B6355638) could undergo a Favorskii-type rearrangement or other skeletal reorganization to yield the desired pyrrolidine structure.
Use of Natural Chiral Pools: Naturally occurring compounds like amino acids (e.g., glutamic acid, proline, hydroxyproline) or tartaric acid can serve as chiral starting materials. mdpi.com These precursors already possess defined stereochemistry, which can be transferred to the final pyrrolidine product, making this a powerful strategy for stereoselective synthesis. For example, glutamic acid can be converted into a pyrrolidone derivative, which can then be further functionalized at the 3-position.
A comparative overview of these strategies is presented below.
| Strategy | Starting Materials | Key Transformation(s) | Advantages | Disadvantages |
| Cyclization of Acyclic Precursors | Dihaloalkanes, Amino alcohols, Amino aldehydes | Intramolecular nucleophilic substitution, Reductive amination | High flexibility in substituent placement. | May require multi-step synthesis of the precursor; risk of competing intermolecular reactions. |
| Ring Contraction | Pyridine derivatives | Photo-promoted reaction with silylborane | Rapid access to complex, functionalized pyrrolidines from simple starting materials. nih.gov | May require specific photochemical equipment; substrate scope can be limited. |
| From Chiral Pool | Glutamic acid, Proline, Malic acid | Functional group interconversions, Ring closure/modification | Direct access to enantiomerically pure products. | Limited to the inherent substitution patterns and stereochemistry of the starting material. |
Introduction of the Aminoethyl Side Chain to the Pyrrolidine Core
Once the 3-(N,N-dimethylamino)pyrrolidine core is established, the next crucial step is the introduction of the 2-aminoethyl side chain at the 1-position (the ring nitrogen). This is typically achieved through N-alkylation.
A common method involves the reaction of the secondary amine of the pyrrolidine ring with a protected two-carbon electrophile. A frequently used reagent is a 2-haloethylamine derivative, such as 2-bromoethylamine (B90993) hydrobromide or N-(2-bromoethyl)phthalimide. The use of a protecting group on the terminal amine of the ethyl side chain is essential to prevent side reactions, such as self-alkylation or polymerization.
Reaction Scheme Example: 3-(N,N-dimethylamino)pyrrolidine + Br-CH₂CH₂-NH-PG → 1-(2-(PG-amino)ethyl)-N,N-dimethylpyrrolidin-3-amine (where PG is a protecting group like Boc or Phthalimide)
Following the alkylation step, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for Boc, hydrazinolysis for phthalimide) to yield the primary amine of the aminoethyl side chain.
An alternative approach is reductive amination. This involves reacting the 3-(N,N-dimethylamino)pyrrolidine with a protected aminoacetaldehyde derivative (e.g., Boc-aminoacetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This method can offer mild reaction conditions and good yields.
Selective N,N-Dimethylation of the Amine Functionality
The N,N-dimethyl group at the 3-position of the pyrrolidine ring is typically installed by the methylation of a 3-aminopyrrolidine (B1265635) precursor. To ensure selectivity, this step is often performed on a molecule where the pyrrolidine ring nitrogen is protected (e.g., with a Boc or Cbz group). This prevents methylation of the ring nitrogen.
The most common methods for N,N-dimethylation of a primary or secondary amine are:
Eschweiler-Clarke Reaction: This classic method involves treating the amine with an excess of formic acid and formaldehyde (B43269). The reaction proceeds through reductive amination, where formaldehyde forms an iminium ion that is then reduced by formic acid. It is a one-pot procedure that is highly effective for exhaustive methylation to the tertiary amine.
Reductive Amination with Formaldehyde: This is a more modern variation that uses formaldehyde as the methyl source and a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (STAB). This method often provides higher yields and uses milder conditions than the classical Eschweiler-Clarke reaction.
Use of Methylating Agents: Direct alkylation with methylating agents like methyl iodide or dimethyl sulfate (B86663) can be used. However, this method can be difficult to control, often leading to a mixture of mono-, di-, and trimethylated (quaternary ammonium (B1175870) salt) products. Therefore, it is generally less preferred for this specific transformation.
Heterogeneous catalysts, such as ruthenium nanoparticles on a carbon support (Ru/C), have also been shown to efficiently catalyze the N-dimethylation of various amines using formaldehyde as the carbon source under manageable conditions. nih.govchemrxiv.org
Stereoselective Synthesis Approaches for Enantiomeric Forms (e.g., (3R)- and (3S)-1-(2-Aminoethyl)-N,N-dimethylpyrrolidin-3-amine)
The production of specific enantiomers, such as (3R)- and (3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, requires stereocontrolled synthetic methods. The stereocenter in this compound is at the 3-position of the pyrrolidine ring.
Key approaches to achieve stereoselectivity include:
Chiral Resolution: A racemic mixture of a key intermediate, such as 3-(N,N-dimethylamino)pyrrolidine, can be separated into its constituent enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or its derivatives), followed by separation of the diastereomers through crystallization and subsequent liberation of the enantiomerically pure amine.
Asymmetric Synthesis from Chiral Precursors: As mentioned in section 2.1, starting from enantiomerically pure compounds from the chiral pool is a highly effective strategy. For example, (R)- or (S)-malic acid can be converted into chiral synthons for the construction of the (3R)- or (3S)-aminopyrrolidine ring system. Similarly, amino acids like proline can be used. mdpi.com
Catalytic Asymmetric Hydrogenation: This method can be used to establish the stereocenter during the synthesis. For instance, an achiral precursor with a double bond, such as a β-keto amide, can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a Ruthenium complex with a chiral ligand like DM-SEGPHOS) to produce a chiral intermediate with high enantiomeric excess. nih.govresearchgate.net This intermediate can then be carried forward to the final product.
The table below summarizes these stereoselective approaches.
| Approach | Description | Advantages | Disadvantages |
| Chiral Resolution | Separation of a racemic mixture using a chiral acid. | Methodologically straightforward; applicable if a suitable intermediate can be synthesized racemically. | At least 50% of the material is the undesired enantiomer; can be labor-intensive. |
| Asymmetric Synthesis | Use of enantiopure starting materials (e.g., amino acids). | High enantiomeric purity in the final product; predictable stereochemical outcome. | Synthetic route is constrained by the structure of the starting material. |
| Asymmetric Catalysis | Creation of the stereocenter using a chiral catalyst. | Potentially more efficient and scalable; can generate high enantiomeric excess (ee). nih.gov | Requires development and screening of suitable catalysts; catalysts can be expensive. |
Optimization of Reaction Pathways and Process Efficiency for Target Compound Synthesis
Key areas for optimization include:
Reagent and Catalyst Selection: Replacing expensive or hazardous reagents with cheaper, safer alternatives is a primary goal. For example, using catalytic reductive amination for methylation instead of stoichiometric and toxic alkyl halides improves process safety and reduces waste. The use of heterogeneous catalysts that can be easily recovered and reused also enhances efficiency. nih.gov
Process Conditions: Optimizing reaction parameters such as temperature, pressure, concentration, and reaction time can significantly improve yields and reduce the formation of byproducts. Statistical methods like Design of Experiments (DoE) are often employed to systematically explore the reaction space and identify optimal conditions.
Purification Methods: Developing efficient purification protocols is crucial. Replacing laborious chromatographic separations with crystallization or distillation where possible can dramatically improve the throughput and reduce solvent consumption on an industrial scale. Simple acid/base extraction protocols can also be highly effective for purifying amine intermediates. nih.gov
By systematically addressing these factors, a synthetic route can be refined from a laboratory-scale procedure to a robust and economically viable industrial process.
Derivatization and Functionalization Strategies of 1 2 Aminoethyl N,n Dimethylpyrrolidin 3 Amine
Chemical Modifications at the Primary Amine Group
The primary amine group is the most reactive nucleophilic site in the molecule, making it a prime target for a variety of chemical modifications. Common strategies include acylation, alkylation, and the formation of Schiff bases.
Acylation: The primary amine can be readily acylated using reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amide. researchgate.netdoubtnut.comchemguide.co.uk This reaction is typically performed under basic conditions to neutralize the acid byproduct. researchgate.net The high reactivity of the primary amine allows for selective acylation in the presence of the less nucleophilic tertiary amines.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be used to introduce alkyl substituents. However, this reaction is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the amine with each alkylation step. libretexts.orgjove.compressbooks.pubwikipedia.org To achieve mono-alkylation, methods such as reductive amination with aldehydes or ketones are often preferred. organic-chemistry.org
Schiff Base Formation: The primary amine undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgbyjus.com This reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org The resulting C=N double bond in the Schiff base can be subsequently reduced to form a stable secondary amine. nih.gov
Functionalization of the Tertiary Amine Nitrogen Atoms
The compound features two tertiary amine groups: the endocyclic pyrrolidine (B122466) nitrogen and the exocyclic dimethylamino nitrogen. These can be functionalized through reactions such as quaternization and oxidation.
N-Alkylation (Quaternization): Tertiary amines react with alkyl halides in an SN2 reaction to form quaternary ammonium salts. wikipedia.orgmdpi.com This process, known as the Menshutkin reaction, can potentially occur at either of the tertiary nitrogen atoms in 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine. mdpi.com The specific site of quaternization may be influenced by steric hindrance and the reaction conditions. Quaternization converts the neutral amine into a permanently charged salt, altering its physical and chemical properties.
N-Oxidation: The tertiary nitrogen atoms can be oxidized to form amine N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). thieme-connect.deasianpubs.orgwikipedia.orgorganic-chemistry.org Amine N-oxides are highly polar compounds with distinct chemical reactivity compared to their parent amines. thieme-connect.dewikipedia.org Selective oxidation of one tertiary amine over the other would likely depend on the specific oxidant and reaction conditions employed. researchgate.net
Derivatization for Enhanced Analytical Characterization (e.g., Mass Spectrometry)
For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy to enhance the detection and separation of amine-containing compounds. Derivatization can improve chromatographic retention on reversed-phase columns and increase ionization efficiency, leading to higher sensitivity. google.com
The primary amine group of this compound is an ideal target for derivatization. Reagents such as Dansyl chloride and o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose.
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines under basic conditions (pH ~9.5) to form highly fluorescent and UV-active sulfonamide derivatives. nih.govresearchgate.netijcce.ac.ir The resulting dansylated product exhibits significantly improved ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), facilitating sensitive detection. nih.govmdpi.com
o-Phthalaldehyde (OPA): OPA reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) at alkaline pH to form a fluorescent isoindole derivative. diva-portal.orgnih.govpjsir.orgresearchgate.netnih.gov This high specificity allows for the selective detection of the primary amine moiety of the target molecule, even in complex biological matrices. nih.govnih.gov
Below is an interactive table summarizing common derivatization agents for amines.
| Derivatization Reagent | Target Functional Group | Key Advantages |
| Dansyl Chloride | Primary and Secondary Amines | Forms fluorescent and UV-active derivatives; enhances ESI-MS signal. google.comnih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | Highly specific; forms fluorescent derivatives; fast reaction. diva-portal.orgresearchgate.net |
| Acetic Anhydride | Primary and Secondary Amines | Forms stable amides; can improve chromatographic behavior. researchgate.netgoogle.comnih.gov |
| Alkyl Halides | Primary, Secondary, Tertiary Amines | Forms higher substituted amines or quaternary salts. libretexts.orgwikipedia.org |
Incorporation into Novel Organic Scaffolds and Architectures
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.org Its non-planar, three-dimensional structure is valuable for exploring chemical space in drug design. nih.govresearchgate.net The diamine nature of this compound makes it a versatile building block for constructing more complex molecular architectures.
This compound can be used in the synthesis of novel heterocyclic systems. For example, the two amine groups can react with bifunctional reagents, such as dicarbonyl compounds or their equivalents, to form larger heterocyclic rings. rsc.orgresearchgate.net The differential reactivity of the primary and tertiary amines can be exploited to control the cyclization process and generate specific ring systems.
The following table provides examples of how pyrrolidine-containing scaffolds are utilized in the development of biologically active compounds.
| Pyrrolidine-Based Structure | Synthetic Application | Resulting Biological Activity |
| 3-Aryl Pyrrolidines | Palladium-catalyzed hydroarylation of pyrrolines | Potent drug-like molecules. nih.gov |
| Pyrrolidine-2,5-diones | Cyclocondensation with amino-arylpiperazines | Anticonvulsant agents. nih.gov |
| Chiral 2-Substituted Pyrrolidines | Transaminase-triggered cyclization of ω-chloroketones | Key intermediates for active pharmaceutical ingredients. acs.org |
| Pyrrolidine Sulfonamides | Multi-step synthesis | DPP-IV inhibitors (antidiabetic). frontiersin.org |
An in-depth examination of the coordination chemistry of the multidentate ligand this compound reveals its significant role in the formation and characterization of various metal complexes. This article explores the principles behind its design, its chelation properties, and its interactions with several transition metals.
Computational Chemistry and Theoretical Studies on 1 2 Aminoethyl N,n Dimethylpyrrolidin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely used to predict the behavior of complex organic molecules, including nitrogen-containing heterocycles. nih.govresearchgate.net These calculations can determine optimized molecular geometries, electronic structures, and reaction pathways. nih.gov
For molecules analogous to 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, DFT calculations are typically performed using specific combinations of functionals and basis sets to achieve a balance between accuracy and computational cost. researchgate.netacs.org For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for optimizing geometries and exploring molecular properties. researchgate.net Such studies can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov In these maps, red-colored regions indicate negative electrostatic potential, highlighting likely sites for electrophilic attack, while blue regions show positive potential, indicating centers for nucleophilic attack. nih.gov For this compound, the lone pairs of the three nitrogen atoms are expected to be the primary centers of negative potential.
Table 1: Typical Parameters for DFT Calculations on Analogous Heterocyclic Amines
| Parameter | Common Selection | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations. |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy within DFT. researchgate.netnih.govacs.org |
| Basis Set | 6-311++G(d,p), Def2-SVP | Describes the atomic orbitals used to build molecular orbitals. nih.govbeilstein-journals.org |
| Solvent Model | CPCM, SMD, Poisson-Boltzmann | Accounts for the effect of a solvent on molecular properties. acs.orgresearchgate.net |
Molecular Modeling and Conformational Analysis
The structural flexibility of this compound is largely governed by the conformational preferences of its five-membered pyrrolidine (B122466) ring and the rotation of its side chains. The pyrrolidine ring is not planar and typically adopts a non-planar "envelope" or "twisted" conformation to minimize steric strain. beilstein-journals.org This phenomenon, known as ring puckering, results in two predominant conformations: Cγ-endo (where the C4 atom is on the same side of the ring as the substituent at C2) and Cγ-exo (where the C4 atom is on the opposite side). nih.govnih.gov
The specific pucker mode is heavily influenced by the nature and position of substituents on the ring. nih.govnih.gov For this compound, the bulky N,N-dimethylamino group at the C3 position and the 2-aminoethyl group at the N1 position will create specific steric interactions that favor certain conformations over others. Computational conformational searches, which systematically explore the potential energy surface of the molecule, can identify the lowest-energy (most stable) conformers. researchgate.netresearchgate.net The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. researchgate.net This analysis is crucial as the dominant conformation often dictates the molecule's biological activity and reactivity.
Table 2: Key Conformational Features of Substituted Pyrrolidine Rings
| Feature | Description | Influencing Factors |
|---|---|---|
| Ring Pucker | The deviation of the ring atoms from a single plane. nih.gov | Steric and electronic effects of ring substituents. nih.gov |
| Endo/Exo Modes | Describes the out-of-plane position of the C4 atom relative to other ring substituents. nih.gov | The position and stereochemistry of substituents. nih.gov |
| Axial/Equatorial Positions | The orientation of substituents relative to the approximate plane of the ring. | The ring pucker mode. nih.gov |
| Side Chain Rotation | The rotation around single bonds in the N1 and C3 substituents. | Steric hindrance and intramolecular interactions. |
Prediction of Reactivity and Mechanistic Pathways of Related Complexes
Computational methods can predict the reactivity of this compound and elucidate the mechanisms of its reactions. The molecule possesses three nitrogen atoms with lone pairs of electrons, making it a potent ligand capable of coordinating with metal ions to form complexes. The related compound 1-(2-aminoethyl)pyrrolidine (B145720), for example, is known to form complexes with nickel(II). sigmaaldrich.com
Theoretical calculations can predict the most likely coordination sites and geometries of such metal complexes. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can identify the nucleophilic (electron-donating) and electrophilic (electron-accepting) centers that govern its reactivity. researchgate.net Furthermore, quantum chemical methods can be employed to trace the entire reaction path of a chemical transformation, such as the hydrolysis of a complex. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed mechanism can be constructed, allowing researchers to determine the most energetically favorable pathway. nih.gov This predictive capability is invaluable for designing new synthetic routes and understanding complex reaction mechanisms without relying solely on experimental trial and error.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule is intrinsically linked to its chemical properties and reactivity. For this compound, an analysis of its electronic structure would focus on the distribution of electrons and the nature of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons. The LUMO, conversely, would likely be distributed across the C-H and C-N antibonding orbitals. Understanding these electronic characteristics allows for predictions of how the molecule will interact with other chemical species.
Table 3: Conceptual HOMO-LUMO Analysis for Analogous Amines
| Molecule Type | Expected HOMO Character | Expected LUMO Character | HOMO-LUMO Gap | Implied Reactivity |
|---|---|---|---|---|
| Aliphatic Amine | Localized on Nitrogen Lone Pair | Distributed on σ* (C-H, C-N) orbitals | Large | Low Reactivity, Strong Nucleophile |
| Aromatic Amine | Delocalized over N and Ring π-system | Distributed on π* orbitals of the ring | Smaller | Higher Reactivity |
| Polyamine | Multiple centers of high electron density | Distributed on σ* orbitals | Varies | Multiple sites for nucleophilic attack |
Basicity and pKa Calculations of Amine Centers in Analogous Compounds
This compound is a polybasic compound containing three distinct amine functional groups: a primary amine on the ethyl side chain, a tertiary amine within the pyrrolidine ring (at the N1 position), and a tertiary dimethylamino group at the C3 position. Each of these nitrogen centers can accept a proton, and its tendency to do so is quantified by its pKa value (the pKa of its conjugate acid).
The basicity of amines is strongly influenced by their chemical environment. nih.gov Computational chemistry offers reliable methods for predicting pKa values. These calculations typically involve computing the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a combination of DFT and a continuum solvent model like the Poisson-Boltzmann model. researchgate.net Studies on analogous compounds show that such methods can yield pKa values with a mean absolute error of less than 0.5 pKa units compared to experimental data. researchgate.net
For this compound, three distinct pKa values are expected. The basicity of each nitrogen will be modulated by electronic effects from the alkyl groups and by the electrostatic field of the other amine centers. For instance, after the first protonation, the resulting positive charge will decrease the basicity of the remaining amines, leading to a lower second pKa value, a phenomenon well-documented in diamines. researchgate.net By comparing with known pKa values of simpler, analogous amines, the relative basicity of the three centers can be predicted.
Table 4: Experimental pKa Values of Analogous Amine Compounds
| Compound | Structure | Amine Type | pKa Value | Reference |
|---|---|---|---|---|
| Pyrrolidine | C₄H₉N | Secondary (Cyclic) | 11.27 | engineeringtoolbox.comalfa-chemistry.com |
| Diethylamine | C₄H₁₁N | Secondary | 10.98 | organicchemistrydata.org |
| 1,2-Ethanediamine | C₂H₈N₂ | Primary | pKa1: ~9.9, pKa2: ~7.1 | researchgate.net |
Applications As a Synthetic Building Block and Intermediate
Utilization in the Synthesis of Complex Heterocyclic Compounds
The bifunctional nature of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, possessing both primary and tertiary amine functionalities, makes it an adept precursor for the synthesis of a variety of complex heterocyclic compounds. The primary amine offers a nucleophilic center for reactions such as condensations and cyclizations, while the tertiary amine can influence the electronic properties of the molecule or act as an internal base or directing group.
Research has shown that pyrrolidine (B122466) scaffolds are integral to the structure of numerous biologically active molecules. nih.gov The incorporation of the this compound moiety can lead to the formation of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, which are known for their pharmacological potential. nih.gov The synthesis of such compounds often involves the strategic reaction of the primary amino group with a suitable dielectrophile, leading to the construction of a new ring fused to the pyrrolidine core.
For instance, the primary amine can react with α,β-unsaturated ketones or esters in a Michael addition, followed by an intramolecular condensation to form novel piperidine (B6355638) or other six-membered heterocyclic rings attached to the pyrrolidine structure. The specific reaction conditions can be tailored to control the stereochemistry of the newly formed chiral centers, which is often crucial for the biological activity of the final compound.
| Pyrrolidine Precursor Type | Reactant(s) | Resulting Heterocyclic System | Potential Application |
|---|---|---|---|
| Diamino Pyrrolidine | Dicarbonyl Compounds | Fused Pyrazines | Pharmacological Agents |
| Amino-alcohol Pyrrolidine | Phosgene Derivatives | Oxazolidinones | Antibacterial Agents |
| Diamino Pyrrolidine | α,β-Unsaturated Esters | Substituted Piperidinones | CNS-active Compounds |
Role in the Preparation of Advanced Organic Intermediates
Beyond the direct synthesis of complex heterocycles, this compound serves as a crucial intermediate in multi-step synthetic sequences leading to advanced organic molecules, including active pharmaceutical ingredients (APIs). The distinct reactivity of its two amino groups allows for selective functionalization. The primary amine can be protected, allowing for modification at another part of the molecule, and then deprotected for subsequent reactions.
The pyrrolidine ring itself can be a key component of a pharmacophore, and the substituents at the 1- and 3-positions, derived from the starting material, contribute significantly to the molecule's interaction with biological targets. nih.gov
Exploration in Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The presence of a primary amine makes this compound a suitable component for well-known MCRs such as the Ugi and Passerini reactions. nih.govwikipedia.org
In a potential Ugi four-component reaction, this compound could provide the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide. The resulting product would be a complex acyclic peptide-like molecule incorporating the pyrrolidine scaffold. Such reactions are highly valued for their efficiency and ability to generate diverse libraries of compounds for drug discovery. nih.gov
Similarly, while the classic Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, variations exist where amines can be incorporated. The use of a diamine like this compound could lead to the formation of novel structures with high molecular complexity and potential for further functionalization. The exploration of this compound in various MCRs represents a promising avenue for the rapid synthesis of novel chemical entities.
| Reaction Name | Reactant Types | Potential Product Class | Key Feature |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amides | High structural diversity |
| Passerini Reaction (modified) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amides with amino functionality | Atom economy |
| Mannich Reaction | Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compounds | C-C bond formation |
Advanced Analytical Methodologies for Characterization of 1 2 Aminoethyl N,n Dimethylpyrrolidin 3 Amine
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the elemental formula, a critical first step in characterization. For 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine (molecular formula C₈H₂₁N₃), the expected exact mass can be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range.
In addition to accurate mass measurement of the molecular ion, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer definitive structural confirmation. The fragmentation of the molecule is predictable based on its structure, involving cleavages at the weakest bonds and the formation of stable carbocations. Common fragmentation pathways for this compound would include the loss of the dimethylamino group, cleavage of the ethylamine (B1201723) side chain, and fragmentation of the pyrrolidine (B122466) ring.
Table 1: Predicted HRMS Fragmentation Data for C₈H₂₁N₃
| Fragment Ion Structure | Chemical Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₂₂N₃⁺ | 159.1814 |
| [M-N(CH₃)₂]⁺ | C₆H₁₅N₂⁺ | 115.1235 |
| [M-CH₂CH₂NH₂]⁺ | C₆H₁₄N₂⁺ | 114.1157 |
| [Pyrrolidine ring fragment] | C₄H₈N⁺ | 70.0657 |
This is a predictive table based on common fragmentation rules for similar amine compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide an unambiguous assignment of all atoms and their connectivity within the molecule.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity). Key signals would include the singlets for the N,N-dimethyl protons, and multiplets for the protons on the pyrrolidine ring and the ethylamine chain.
¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show eight distinct signals corresponding to each carbon atom in the structure.
2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular skeleton.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N(CH₃)₂ | 2.2 - 2.4 | Singlet |
| Pyrrolidine ring CH₂ | 1.5 - 2.8 | Multiplet |
| Pyrrolidine ring CH-N | 2.9 - 3.2 | Multiplet |
| N-CH₂-CH₂-N | 2.5 - 2.9 | Multiplet |
| CH₂-NH₂ | 2.7 - 3.0 | Multiplet |
Note: Predicted values are based on typical ranges for similar functional groups. The solvent used is CDCl₃.
Chromatographic Separation Techniques (e.g., LC, GC) for Purity and Isomeric Analysis
Chromatographic methods are vital for assessing the purity of a compound and for separating it from starting materials, byproducts, or isomers. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are applicable, often coupled with a mass spectrometer (GC-MS or LC-MS) for peak identification.
Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC. A capillary column with a non-polar or mid-polar stationary phase would be suitable. The method would provide information on purity by detecting any volatile impurities.
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is a highly versatile method for purity assessment. nih.gov A C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would effectively separate the polar amine from less polar impurities. nih.gov Ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and higher resolution. nih.gov
Table 3: Example LC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (ESI+) |
Elemental Analysis and Quantitative Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula (C₈H₂₁N₃) to verify the empirical formula and assess purity. For a pure sample, the experimental values should be within ±0.4% of the theoretical values.
Table 4: Elemental Analysis Data for C₈H₂₁N₃
| Element | Theoretical % |
|---|---|
| Carbon (C) | 60.33% |
| Hydrogen (H) | 13.29% |
Quantitative purity can also be determined by techniques like quantitative NMR (qNMR), where the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration. Titration with a standardized acid can also be used to quantify the basic amine groups and determine purity.
Chiral Analysis Methods for Enantiomeric Purity Determination
The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial, especially in pharmaceutical contexts.
Chiral Chromatography: This is the most common method for separating enantiomers. nih.gov
Direct Method: Utilizes a chiral stationary phase (CSP) in either HPLC or GC that interacts differently with each enantiomer, leading to different retention times. nih.gov
Indirect Method: Involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. nih.gov For example, the amine could be reacted with Mosher's acid chloride or a fluorescent chiral reagent. nih.gov
Chiral NMR Spectroscopy: This technique uses a chiral solvating agent (CSA) or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. mdpi.com The integration of these now-distinct signals allows for the direct calculation of the enantiomeric ratio. mdpi.com
Table 5: Overview of Chiral Analysis Approaches
| Technique | Method | Principle |
|---|---|---|
| Chiral HPLC/GC | Direct | Differential interaction with a Chiral Stationary Phase. nih.gov |
| HPLC/GC | Indirect | Derivatization with a Chiral Derivatizing Agent to form separable diastereomers. nih.gov |
| NMR Spectroscopy | Chiral Solvating Agent | Formation of transient, diastereomeric complexes with different magnetic environments. mdpi.com |
Q & A
Q. What are the common synthetic routes for 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. One method includes nucleophilic substitution of halogenated intermediates with amines. For example, in biphenyl derivatives, fluorine atoms are substituted with (R)-(3-N,N-dimethylamino)pyrrolidine using K₂CO₃ in DMF, yielding 1-(2'-bromo-5-nitro-[1,1'-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine with optimized reaction times and temperatures . Another route involves coupling 2-aminoethyl groups to pre-functionalized pyrrolidine cores, often requiring catalysts like copper(I) bromide to enhance efficiency . Yield variations (e.g., 17–38% in halogen substitution reactions) highlight the sensitivity to stoichiometry, solvent polarity, and catalyst selection .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, methyl groups on the pyrrolidine ring show distinct δ 2.2–2.5 ppm shifts in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Melting Point (Mp) Analysis : Provides purity indicators; reported Mp ranges (e.g., 165–166°C for related compounds) must align with theoretical values .
- Infrared (IR) Spectroscopy : Detects amine N-H stretches (~3298 cm⁻¹) and tertiary amine vibrations .
Advanced Research Questions
Q. How does the 2-aminoethyl substituent influence the compound’s biological activity, particularly in enzyme inhibition or receptor binding?
The 2-aminoethyl group enhances hydrogen-bonding potential and flexibility, critical for interactions with biological targets. For example, pyrazolo-pyrimidine derivatives with similar substituents exhibit potent enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) due to improved binding pocket penetration . In H₃ receptor antagonist studies, aminoethyl-thiazole derivatives showed pA₂ values up to 8.27, with activity dependent on substituent positioning (thiazol-4-yl vs. thiazol-5-yl) and alkyl chain length . Computational docking studies are recommended to map interaction sites .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies often arise from:
- Stereochemical Variations : Enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) may exhibit divergent affinities. Resolution via chiral chromatography or asymmetric synthesis is essential .
- Assay Conditions : Buffer pH, ion concentration, and cell membrane permeability can alter observed IC₅₀ values. Standardized protocols (e.g., uniform ATP concentrations in kinase assays) improve reproducibility .
- Structural Mimics : Analogues with subtle differences (e.g., methyl vs. ethyl groups) require rigorous SAR studies. For example, elongating alkyl chains in thiazole derivatives increased potency by ~3-fold, but excessive length reduced activity .
Q. How does this compound interact with metal ions, and what applications arise from its coordination chemistry?
The tertiary amine and aminoethyl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), forming stable octahedral complexes. Pyrrolidine derivatives with similar structures show metal-binding constants (log K) of 8–10 for Cu²⁺, useful in catalysis or MRI contrast agents . X-ray crystallography of metal adducts reveals binding modes, guiding applications in supramolecular chemistry or redox-active probes .
Q. What challenges exist in quantifying trace impurities during synthesis, and how are they addressed?
Common impurities include:
- Unreacted Intermediates : Residual halogenated precursors (e.g., bromobenzene derivatives) detected via GC-MS or HPLC-UV .
- Diastereomers : Separated using chiral stationary phases (CSPs) in HPLC .
- Oxidation Byproducts : Tertiary amines oxidize to N-oxides under acidic conditions; monitoring via LC-MS or TLC with iodine vapor is critical .
Methodological Guidance
Q. How to optimize reaction scalability for multi-gram synthesis?
- Catalyst Screening : Copper(I) bromide improves coupling efficiency in Ullmann-type reactions, reducing side products .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require careful water removal to prevent hydrolysis .
- Workflow Automation : LabMate.AI or similar platforms enable real-time reaction monitoring and yield prediction via machine learning .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP/D Calculations : Software like MarvinSketch or ACD/Labs predicts lipophilicity, crucial for blood-brain barrier penetration in neuropharmacology studies .
- Molecular Dynamics (MD) Simulations : Models hydration shells and membrane permeability using force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
